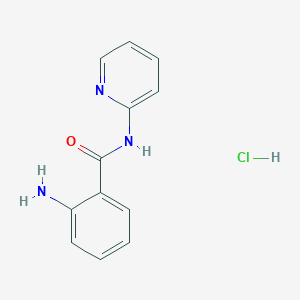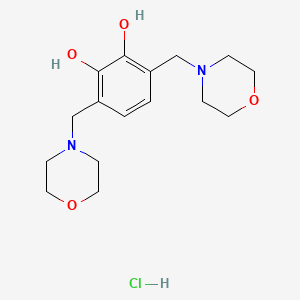
Diethyl 3,3'-(disulfanediyldimethanediyl)bis(5-methyl-1H-pyrazole-4-carboxylate) (HCl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,3'-(disulfanediyldimethanediyl)bis(5-methyl-1H-pyrazole-4-carboxylate) (HCl): . This compound is known for its unique structure and reactivity, making it a valuable tool in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the reaction of appropriate precursors under controlled conditions. The synthesis typically involves the formation of a disulfide bridge between two pyrazole rings, followed by esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the compound to its reduced form.
Substitution: Substitution reactions may involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reactions may require specific reagents depending on the desired substitution.
Major Products Formed:
Oxidation reactions may produce oxidized derivatives of the compound.
Reduction reactions may yield reduced forms of the compound.
Substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a reagent in organic synthesis and as a building block for the construction of more complex molecules. Biology: It may be employed in biological studies to investigate cellular processes and interactions. Medicine: Industry: Use in the production of materials, catalysts, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may depend on the context in which it is used, such as in biological systems or chemical reactions. The molecular targets and pathways involved would need to be identified through detailed research and experimentation.
Comparación Con Compuestos Similares
Diethyl 3,3'-(disulfanediyldimethanediyl)bis(5-methyl-1,2-oxazole-4-carboxylate)
Diethyl 3,3'-(disulfanediyldimethanediyl)bis(5-methyl-1H-pyrazole-4-carboxylate) (without HCl)
Uniqueness: The presence of the HCl component in this compound may confer additional properties or reactivity compared to similar compounds without HCl. The specific differences would need to be explored through comparative studies.
Propiedades
IUPAC Name |
ethyl 3-[[(4-ethoxycarbonyl-5-methyl-1H-pyrazol-3-yl)methyldisulfanyl]methyl]-5-methyl-1H-pyrazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S2.ClH/c1-5-23-15(21)13-9(3)17-19-11(13)7-25-26-8-12-14(10(4)18-20-12)16(22)24-6-2;/h5-8H2,1-4H3,(H,17,19)(H,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXXDYWLXRCLJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1CSSCC2=NNC(=C2C(=O)OCC)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methylbenzenesulfonate;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole](/img/structure/B8087791.png)



![(12E)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde;hydrochloride](/img/structure/B8087824.png)



![4-[1-(2-Methoxyphenyl)tetrazol-5-yl]sulfanylbut-2-yn-1-ol;hydrochloride](/img/structure/B8087845.png)
![Ethyl 2-amino-5-[(dimethylamino)methyl]-4-(4-nitrophenyl)thiophene-3-carboxylate (HCl)](/img/structure/B8087851.png)
![Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate;hydrochloride](/img/structure/B8087865.png)
